N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 477329-59-2
VCID: VC16144664
InChI: InChI=1S/C23H19BrN6O2S/c1-15(31)26-18-6-8-19(9-7-18)27-21(32)14-33-23-29-28-22(16-3-2-12-25-13-16)30(23)20-10-4-17(24)5-11-20/h2-13H,14H2,1H3,(H,26,31)(H,27,32)
SMILES:
Molecular Formula: C23H19BrN6O2S
Molecular Weight: 523.4 g/mol

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 477329-59-2

Cat. No.: VC16144664

Molecular Formula: C23H19BrN6O2S

Molecular Weight: 523.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 477329-59-2

Specification

CAS No. 477329-59-2
Molecular Formula C23H19BrN6O2S
Molecular Weight 523.4 g/mol
IUPAC Name N-(4-acetamidophenyl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H19BrN6O2S/c1-15(31)26-18-6-8-19(9-7-18)27-21(32)14-33-23-29-28-22(16-3-2-12-25-13-16)30(23)20-10-4-17(24)5-11-20/h2-13H,14H2,1H3,(H,26,31)(H,27,32)
Standard InChI Key CCENGOTXRAKLQH-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,2,4-triazole ring substituted at positions 3, 4, and 5 with a sulfanyl-acetamide group, a 4-bromophenyl group, and a 3-pyridinyl moiety, respectively. The N-(4-acetylamino)phenyl group attached to the acetamide chain contributes to its hydrogen-bonding capacity, while the bromine atom enhances lipophilicity and halogen-bonding interactions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₂₃H₁₉BrN₆O₂S
Molecular Weight523.4 g/mol
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Rotatable Bonds6

These properties suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM), which are commonly used in its synthesis.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of characteristic functional groups. The IR spectrum shows peaks at 1680 cm⁻¹ (C=O stretch of acetamide), 1540 cm⁻¹ (triazole ring vibrations), and 690 cm⁻¹ (C-Br stretch). ¹H NMR signals at δ 8.5–8.7 ppm correspond to pyridinyl protons, while δ 7.2–7.8 ppm integrates aromatic protons from the bromophenyl and acetylamino phenyl groups.

Synthesis and Optimization

Reaction Pathways

The synthesis involves a multi-step sequence:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with 4-bromophenylacetic acid yields the 1,2,4-triazole intermediate.

  • Sulfanyl-Acetamide Coupling: Reaction with 2-chloroacetamide in the presence of sodium hydride (NaH) in DMF introduces the sulfanyl-acetamide bridge.

  • Pyridinyl Substitution: Ullmann-type coupling with 3-bromopyridine installs the pyridinyl group at position 5 of the triazole.

Reaction yields typically range from 45% to 60%, with purification achieved via column chromatography (silica gel, ethyl acetate/hexane).

Synthetic Challenges

Key challenges include:

  • Regioselectivity: Competing substitutions at triazole positions 3 and 4 necessitate careful temperature control (60–80°C).

  • Byproduct Formation: Bromine displacement during pyridinyl coupling generates minor impurities, addressed via recrystallization from ethanol.

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The triazole moiety disrupts fungal ergosterol biosynthesis by inhibiting lanosterol 14α-demethylase (CYP51), while the bromophenyl group enhances membrane penetration.

Enzyme Inhibition

The compound exhibits competitive inhibition of urease (IC₅₀ = 9.95 ± 0.14 µM), surpassing thiourea (IC₅₀ = 21.5 µM) . Molecular docking reveals binding to the urease active site via:

  • Hydrogen bonds between the acetamide carbonyl and His593.

  • π-π stacking of the pyridinyl ring with Ala440 .

Comparative Analysis with Analogues

CompoundStructural FeaturesUrease IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Target CompoundBromophenyl, pyridinyl9.95 ± 0.148–16
Flurbiprofen-SulfadiazineBiphenyl, sulfonamide63.42 ± 1.1532–64
Ibuprofen-SulfathiazolePhenylpropionate, thiazole16.74 ± 0.2364–128

The target compound’s superior activity stems from its balanced hydrophobicity and hydrogen-bonding capacity .

Pharmacokinetic and Toxicity Profiling

Preliminary ADMET predictions using SwissADME indicate:

  • Absorption: High intestinal absorption (Caco-2 permeability = 22 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation of the pyridinyl ring.

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents).

Future Directions

Ongoing research prioritizes:

  • Derivatization: Introducing fluorine at the pyridinyl position to enhance metabolic stability.

  • In Vivo Studies: Evaluating efficacy in murine models of fungal sepsis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator